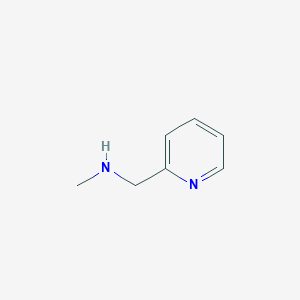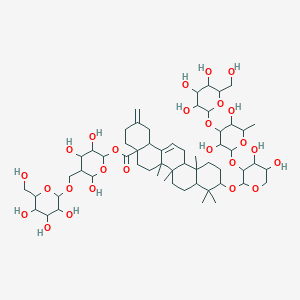
Yemuoside YM(8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yemuoside YM(8) is a natural compound that has been recently discovered to have potential therapeutic benefits in various fields of medicine. It is a type of iridoid glycoside that is found in the leaves of the Yemu plant, which is native to China. Yemuoside YM(8) has been shown to have promising effects in scientific research, particularly in the areas of cancer treatment, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Yemuoside YM(8) is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating the immune system and reducing oxidative stress in the body.
Effets Biochimiques Et Physiologiques
Yemuoside YM(8) has several biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve blood flow, and protect against oxidative stress. It may also have an impact on hormone levels and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Yemuoside YM(8) for lab experiments is that it is a natural compound that is highly potent and pure. This makes it an ideal candidate for studying its effects in various biological systems. However, one limitation is that the synthesis method is complex and time-consuming, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several potential future directions for research on Yemuoside YM(8). One area of interest is in developing new cancer treatments that incorporate Yemuoside YM(8) as a therapeutic agent. Another potential direction is in studying its effects on other diseases, such as diabetes and autoimmune disorders. Finally, there is interest in developing new synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis method of Yemuoside YM(8) involves a complex process that requires the extraction of the compound from the Yemu plant. The leaves of the plant are first dried and then crushed to obtain a powder. The powder is then extracted with a solvent such as ethanol, and the resulting solution is further purified through various chromatography techniques. The final product is a white crystalline powder that is highly pure and potent.
Applications De Recherche Scientifique
Yemuoside YM(8) has been the subject of numerous scientific studies over the past few years. One of the most promising areas of research has been in cancer treatment. Studies have shown that Yemuoside YM(8) has potent anti-tumor effects, particularly in breast cancer and lung cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells.
In addition to its anti-cancer effects, Yemuoside YM(8) has also been shown to have potential therapeutic benefits in cardiovascular disease. Studies have shown that it can improve blood flow and reduce inflammation in the arteries, which may help to prevent heart attacks and strokes.
Finally, Yemuoside YM(8) has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
128532-98-9 |
|---|---|
Nom du produit |
Yemuoside YM(8) |
Formule moléculaire |
C58H92O26 |
Poids moléculaire |
1205.3 g/mol |
Nom IUPAC |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H92O26/c1-23-10-15-58(53(74)84-50-41(69)35(63)25(47(73)83-50)21-75-48-42(70)39(67)37(65)29(19-59)78-48)17-16-56(6)26(27(58)18-23)8-9-32-55(5)13-12-33(54(3,4)31(55)11-14-57(32,56)7)80-52-46(36(64)28(61)22-76-52)82-51-44(72)45(34(62)24(2)77-51)81-49-43(71)40(68)38(66)30(20-60)79-49/h8,24-25,27-52,59-73H,1,9-22H2,2-7H3 |
Clé InChI |
IRZZOZRPUQRNSV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside yemuoside YM(8) yemuoside YM8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



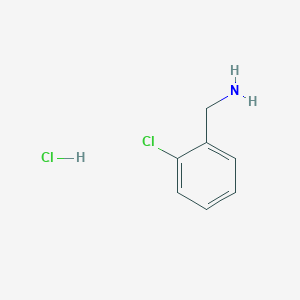

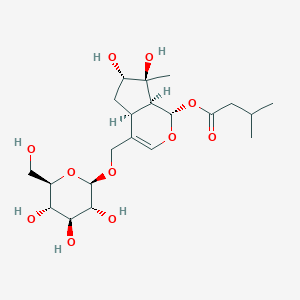

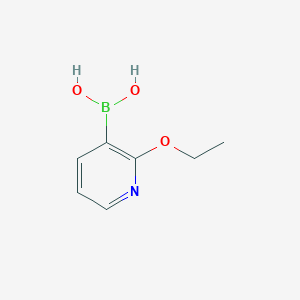

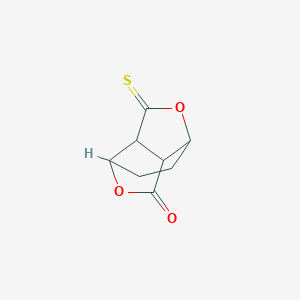
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
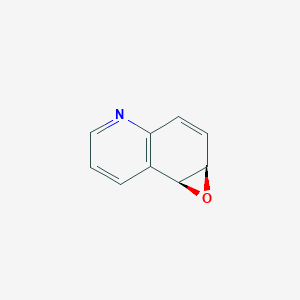

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)
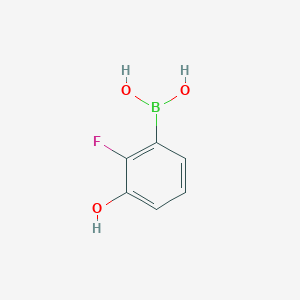
![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
